Moxonidine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

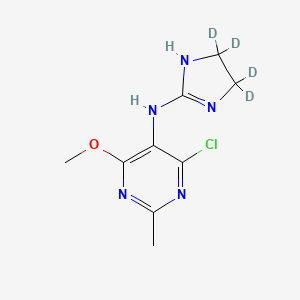

C9H12ClN5O |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |

InChI Key |

WPNJAUFVNXKLIM-KHORGVISSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Moxonidine-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moxonidine-d4, a critical tool in the research and development of the antihypertensive agent Moxonidine. This document details its primary application, methodologies for its use, and the underlying signaling pathways of its non-deuterated parent compound.

Core Concepts: Understanding this compound

This compound is the deuterium-labeled analogue of Moxonidine, a second-generation centrally acting antihypertensive drug.[1][2] Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution results in a molecule with a higher molecular weight but chemically identical properties to the parent compound. This key characteristic makes this compound an ideal internal standard for quantitative bioanalytical assays.[3][4]

The primary use of this compound in research is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Moxonidine in biological matrices such as plasma and urine.[3][4] Its role is to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the determination of Moxonidine in human plasma, which is a typical application for this compound as an internal standard.

| Parameter | Value | Reference |

| Linearity Range | 0.01976 - 9.88 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.01976 ng/mL | [5] |

| Correlation Coefficient (r) | 0.9999 | [5] |

| Moxonidine MRM Transition (m/z) | 242.2 → 206.1, 242.2 → 199.05 | [5][6] |

| Internal Standard (Clonidine) MRM Transition (m/z) | 230.1 → 213.1 | [5][6] |

| Recovery | 93.66% - 114.08% | [7] |

| Precision (RSD) | 0.56% - 2.55% | [7] |

Experimental Protocols

A detailed methodology for the quantification of Moxonidine in human plasma using an internal standard like this compound is outlined below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of human plasma, add a known concentration of this compound solution (internal standard).

-

Add 1 mL of 0.1 M sodium hydroxide to alkalinize the sample.

-

Add 5 mL of extraction solvent (e.g., ethyl acetate), and vortex for 10 minutes.

-

Centrifuge the sample at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent.[7]

-

Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm.[7]

-

Mobile Phase: A mixture of acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio.[7]

-

Flow Rate: 1 mL/min.[7]

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.[7]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Moxonidine: m/z 242.2 → 206.1

-

This compound: (A slightly higher m/z corresponding to the deuteration, e.g., 246.2 → 210.1)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Moxonidine using this compound as an internal standard.

Moxonidine Signaling Pathway

Moxonidine primarily exerts its antihypertensive effects by acting as a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. This action leads to a reduction in sympathetic outflow.

References

- 1. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moxonidine: a review of its use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Moxonidine-d4

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a deuterated analog of the antihypertensive agent Moxonidine. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Properties

This compound is a stable, isotopically labeled form of Moxonidine, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of four deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.

General Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine | [1] |

| Synonyms | 2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-d4, Lomox-d4, Moxon-d4, Norcynt-d4, Normoxocin-d4, Nucynt-d4, Physiotens-d4 | [1] |

| CAS Number | 1794811-52-1 | [1] |

| Appearance | White to Off-White Solid | [2] |

Molecular and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈D₄ClN₅O | [1][2][3][4][5] |

| Molecular Weight | 245.70 g/mol | [1][2][4][5] |

| Accurate Mass | 245.098 | [3] |

| Solubility | Soluble in water. Soluble in DMSO (≥11.3 mg/mL) and Ethanol (≥4.74 mg/mL with sonication).[6][7] |

Stability and Storage

The stability of an active pharmaceutical ingredient (API) is critical for ensuring its quality and efficacy. Studies on the non-deuterated form, Moxonidine, provide significant insights into the stability of this compound.

Thermal Stability

Thermal analysis of Moxonidine indicates that it is thermally stable up to 173°C, after which decomposition begins.[8] The decomposition process is complex, occurring in several consecutive steps.[8] The presence of excipients in pharmaceutical formulations has been shown to have a stabilizing effect, increasing the activation energy required for degradation.[8][9]

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended:

| Condition | Recommendation | Source(s) |

| Temperature | 2-8°C (Refrigerator) | [1] |

| Light | Store in a cool, dark place in the original container. | [6] |

| General Handling | Avoid dust formation. Handle in a well-ventilated area.[10] |

Mechanism of Action and Signaling Pathway

Moxonidine exerts its antihypertensive effects primarily through its action on the central nervous system.[11][12] It is a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM), a key area for the regulation of the sympathetic nervous system.[11][13] Activation of these receptors inhibits sympathetic outflow, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[11]

Compared to older centrally-acting antihypertensives like clonidine, moxonidine has a significantly higher affinity for the imidazoline I1-receptor than for the α2-adrenergic receptor.[13] This selectivity is associated with a lower incidence of side effects such as sedation and dry mouth.[14]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 1794811-52-1 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Moxonidine(75438-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. raybiotech.com [raybiotech.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Moxonidine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Commercial Suppliers and Availability of Moxonidine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Moxonidine-d4, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Moxonidine in various biological matrices. This document details commercial suppliers, provides guidance on experimental protocols for its use, and illustrates the key signaling pathways influenced by Moxonidine.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research and analytical purposes. The table below summarizes the key information for sourcing this compound. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Unit Sizes |

| Santa Cruz Biotechnology | sc-212933 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | Information available upon request from supplier | Inquire with supplier |

| Pharmaffiliates | PA STI 066440 | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | High Purity | Inquire with supplier |

| MedChemExpress | HY-B0374S | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | >98% | 1mg, 5mg |

| LGC Standards | TRC-M725002-1MG | 1794811-52-1 | C₉H₈D₄ClN₅O | 245.70 | >98% | 1mg |

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Moxonidine quantification in biological samples like plasma and urine.[1][2] Below is a generalized experimental workflow for its application.

Preparation of Stock and Working Solutions

1. This compound Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh the required amount of this compound.

-

Dissolve in a suitable organic solvent, such as methanol or acetonitrile, in a volumetric flask to achieve the desired concentration.

-

Store the stock solution at -20°C or as recommended by the supplier.

2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water).[3]

-

These solutions will be used to spike calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

A common method for extracting Moxonidine and the internal standard from plasma samples is protein precipitation.

-

To a known volume of plasma sample (e.g., 100 µL), add a specific amount of the this compound working solution.

-

Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or similar reversed-phase column is typically used to separate Moxonidine and this compound from other matrix components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Moxonidine and this compound (Selected Reaction Monitoring - SRM).

-

Moxonidine: m/z 242.1 → 206.1 (example transition)

-

This compound: m/z 246.1 → 210.1 (example transition)

-

-

Quantification: The peak area ratio of Moxonidine to this compound is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Moxonidine in the unknown samples is then determined from this curve.

Below is a DOT script representing a typical experimental workflow for using this compound.

Signaling Pathways of Moxonidine

Moxonidine exerts its antihypertensive effects primarily through its action on the central nervous system. It is a selective agonist for the imidazoline I1 receptor, which is distinct from the α2-adrenergic receptors targeted by older centrally acting antihypertensives.[4][5] This selectivity is thought to contribute to its favorable side-effect profile. Activation of the I1 receptor in the rostral ventrolateral medulla (RVLM) leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[4]

Imidazoline I1 Receptor Signaling

The signaling cascade initiated by Moxonidine's binding to the I1 receptor is complex and involves multiple downstream effectors. Unlike many G-protein coupled receptors, the I1 receptor does not appear to signal through the classical adenylyl cyclase or phospholipase C-IP3 pathways.[6] Instead, it has been shown to be coupled to the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to the generation of diacylglycerol (DAG).[7] Furthermore, I1 receptor activation has been linked to the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8][9]

PI3K/Akt/eNOS Pathway

Moxonidine has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.[9] A key downstream target of Akt is endothelial nitric oxide synthase (eNOS). Phosphorylation of eNOS by Akt leads to the production of nitric oxide (NO), a potent vasodilator. This contributes to the blood pressure-lowering effect of Moxonidine and may also mediate some of its beneficial effects on endothelial function.[9]

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is another important signaling route influenced by Moxonidine.[8] Activation of the MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival. The engagement of this pathway by Moxonidine may contribute to its pleiotropic effects beyond blood pressure reduction, including potential roles in cardioprotection.[8]

References

- 1. jchr.org [jchr.org]

- 2. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of moxonidine on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Use of Moxonidine-d4 in Pharmacokinetic Studies of Moxonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Moxonidine and its Pharmacokinetics

Moxonidine is a second-generation, centrally acting antihypertensive agent used in the treatment of mild to moderate essential hypertension.[1][2] Its mechanism of action involves the selective agonism of imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[3] Understanding the pharmacokinetic profile of moxonidine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Moxonidine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours.[1][4] It exhibits a high bioavailability of approximately 88%, with negligible interference from food intake or first-pass metabolism. The plasma elimination half-life is relatively short, around 2.2 to 2.3 hours. Elimination is primarily through the kidneys, with a significant portion of the drug excreted unchanged.[2]

Metabolism of Moxonidine

The metabolism of moxonidine is a key aspect of its pharmacokinetic profile. Oxidation of the methyl group or the imidazoline ring results in the formation of several metabolites, including hydroxymethyl moxonidine, hydroxy moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine.[4][5] The dehydrogenated form is a major circulating and urinary metabolite.[4][5] Moxonidine also undergoes Phase II metabolism, leading to the formation of a cysteine conjugate.[4][5] Despite the presence of these metabolites, the parent moxonidine compound is the most abundant component found in urine, indicating that metabolism plays a modest role in its clearance in humans.[2]

Quantitative Bioanalysis of Moxonidine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of moxonidine in biological matrices due to its high sensitivity and selectivity. The use of an appropriate internal standard is critical for accurate and precise quantification.

The Role of Moxonidine-d4 as an Internal Standard

An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). A stable isotope-labeled version of the analyte, such as this compound, is the preferred choice as it fulfills these criteria. The deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties. This ensures that any variations during sample processing, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to a highly reliable analytical method.

Experimental Protocols

The following sections detail a composite experimental protocol for the analysis of moxonidine in human plasma using LC-MS/MS with this compound as the internal standard, based on established methods for moxonidine.[1][2][5][6]

Sample Preparation

A robust sample preparation method is essential for removing interfering substances from the biological matrix and concentrating the analyte of interest.

-

Protein Precipitation:

-

To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

-

Liquid-Liquid Extraction:

-

To a 500 µL aliquot of human plasma, add 50 µL of this compound internal standard working solution and 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection.

-

Liquid Chromatography

The chromatographic conditions are optimized to achieve good separation of moxonidine from endogenous plasma components and to ensure a short run time.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Hypurity C8, 100 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate buffer (e.g., 75:25 v/v)[2] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Moxonidine: m/z 242.05 → 206.1 and 242.05 → 199.05[1][2] This compound (predicted): m/z 246.05 → 210.1 and 246.05 → 203.05 |

| Ion Source Temp. | 500°C |

| Collision Gas | Nitrogen or Argon |

| Dwell Time | 200 ms per transition |

Data Presentation

Pharmacokinetic Parameters of Moxonidine in Healthy Volunteers

The following table summarizes key pharmacokinetic parameters of moxonidine reported in various studies.

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.5 - 2 hours | [1][4] |

| Cmax (Peak Plasma Concentration) | 1.29 ± 0.32 ng/mL (after 0.2 mg dose) | |

| t1/2 (Elimination Half-life) | 2.12 ± 0.58 hours | |

| CL/F (Oral Clearance) | 830 ± 171 mL/min | |

| Bioavailability | ~88% | [2] |

| Volume of Distribution | 1.8 ± 0.4 L/kg | [2] |

| Protein Binding | ~10% | [2] |

Bioanalytical Method Validation Parameters

A typical LC-MS/MS method for moxonidine would be validated according to international guidelines, with the following performance characteristics.

| Parameter | Typical Range | Reference |

| Linearity Range | 0.02 - 10 ng/mL | [5] |

| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL | [5] |

| Intra- and Inter-day Precision (%CV) | < 15% | |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% | |

| Recovery | > 85% | |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

Experimental Workflow for a Moxonidine Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study of moxonidine.

Bioanalytical Sample Preparation Workflow

Caption: A representative workflow for plasma sample preparation.

Conclusion

The use of this compound as an internal standard is paramount for the accurate and precise quantification of moxonidine in pharmacokinetic studies. Although specific, detailed published methods are scarce, the principles outlined in this guide, combined with the established LC-MS/MS methodologies for moxonidine, provide a comprehensive framework for researchers and drug development professionals. A well-validated bioanalytical method employing a stable isotope-labeled internal standard is the cornerstone of reliable pharmacokinetic data, which in turn is essential for the safe and effective therapeutic use of moxonidine.

References

- 1. rjptonline.org [rjptonline.org]

- 2. jchr.org [jchr.org]

- 3. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium-Labeled Internal Standards in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of sample preparation and instrumental analysis necessitates the use of internal standards to ensure data accuracy and reliability. Among the various types of internal standards, deuterium-labeled compounds have become the cornerstone of robust and high-throughput bioanalytical methods. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the effective use of deuterium-labeled internal standards.

Core Principles of Deuterium-Labeled Internal Standards

A deuterium-labeled internal standard (IS) is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). The fundamental principle behind their use is that the deuterated analog is chemically identical to the analyte and will therefore exhibit nearly identical behavior throughout the entire analytical process, from extraction to detection.[1] This co-elution and co-ionization allows the IS to compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2]

The ideal deuterated internal standard should possess the following characteristics:

-

High Isotopic Purity: To prevent interference from the unlabeled analyte, the isotopic enrichment of the deuterated standard should be high, typically ≥98%.[3]

-

Stable Labeling: The deuterium atoms should be placed in positions that are not susceptible to exchange with protons from the solvent or matrix. Labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups should be avoided.[4]

-

Sufficient Mass Difference: The mass difference between the analyte and the IS should be large enough to prevent isotopic crosstalk, where the signal from the natural isotopes of the analyte interferes with the signal of the IS.[5]

Advantages and Considerations of Deuterium Labeling

The use of deuterium-labeled internal standards offers significant advantages over other types of internal standards, such as structural analogs. The near-identical physicochemical properties lead to more accurate and precise quantification, especially in complex matrices.[6] However, researchers must be aware of potential challenges associated with deuterium labeling.

The Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times. This phenomenon, known as the deuterium isotope effect, can result in the analyte and the IS experiencing different degrees of matrix effects, potentially compromising the accuracy of the quantification.[7] While often negligible, this effect should be evaluated during method development.

In-Source Loss of Deuterium: In some instances, deuterium atoms can be lost in the mass spectrometer's ion source, a process known as hydrogen-deuterium (H/D) exchange. This can lead to an underestimation of the analyte concentration. Careful selection of the labeling position can minimize this risk.

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from various studies, highlighting the performance and characteristics of deuterium-labeled internal standards.

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | n |

| Analogous Internal Standard | 96.8 | 8.6 | 284 |

| Stable Isotope-Labeled (SIL) Internal Standard | 100.3 | 7.6 | 340 |

| Table 1: Comparison of an analogous internal standard and a stable isotope-labeled (SIL) internal standard for the LC-MS/MS assay of kahalalide F. The SIL internal standard demonstrated a significant improvement in accuracy and precision.[6] |

| Compound | Retention Time (min) | Binding Energy (kcal/mol) |

| Olanzapine (OLZ) | 1.60 | -15.40 |

| Olanzapine-D3 (OLZ-D3) | 1.66 | -15.28 |

| Des-methyl Olanzapine (DES) | 2.62 | -12.53 |

| Des-methyl Olanzapine-D8 (DES-D8) | 2.74 | -12.34 |

| Table 2: Retention times and calculated binding energies for olanzapine (OLZ), its deuterated internal standard (OLZ-D3), and its metabolite (DES) with its deuterated standard (DES-D8) in a normal-phase LC-MS/MS separation. The slight differences in retention time are attributed to the deuterium isotope effect.[8] |

| Parameter | 25(OH)D₃ | 25(OH)D₃-lactone | 1,25(OH)₂D₃-lactone |

| Precursor Ion (m/z) | 530.4 | 542.3 | 558.3 |

| Product Ion (m/z) | 299.2 | 299.2 | 315.2 |

| Collision Energy (eV) | 25 | 25 | 25 |

| Table 3: LC/MS/MS parameters for the analysis of vitamin D metabolites using their respective deuterium-labeled internal standards. The use of specific precursor and product ions allows for highly selective detection.[9] |

Experimental Protocols: A Bioanalytical Workflow

The following section outlines a detailed methodology for a typical bioanalytical workflow using a deuterium-labeled internal standard for the quantification of a small molecule drug in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing the majority of proteins from plasma samples prior to LC-MS analysis.

Materials:

-

Human plasma samples

-

Deuterium-labeled internal standard (IS) stock solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, pipette 100 µL of plasma.

-

Add 10 µL of the IS working solution (a known concentration of the deuterium-labeled standard in a suitable solvent) to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to the plasma/IS mixture.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Typical MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte: Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard: Deuterated precursor ion (m/z) → Deuterated product ion (m/z)

-

-

Collision Energy (CE): Optimized for each analyte and IS.

-

Source Parameters (e.g., Gas temperatures, voltages): Optimized for maximum signal intensity.

Data Analysis and Quantification

The concentration of the analyte in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards (known concentrations of the analyte and a constant concentration of the IS) against their corresponding concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the use of deuterium-labeled internal standards.

A workflow diagram of a typical bioanalytical method using a deuterium-labeled internal standard.

A decision tree for selecting an appropriate internal standard for a bioanalytical assay.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern bioanalysis, providing the necessary accuracy and precision for the quantitative analysis of drugs and their metabolites in complex biological matrices. While their application is generally straightforward, a thorough understanding of their underlying principles, potential pitfalls, and proper implementation is crucial for generating reliable and high-quality data. By following well-defined experimental protocols and carefully considering the factors outlined in this guide, researchers and scientists can confidently employ deuterium-labeled internal standards to support their drug development programs.

References

- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toolify.ai [toolify.ai]

- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Moxonidine-d4 in Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Moxonidine-d4 in hypertension research. Moxonidine, a second-generation centrally acting antihypertensive agent, selectively targets imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][2] Its deuterated analog, this compound, serves as an invaluable tool, primarily as an internal standard, in the precise quantification of Moxonidine in biological matrices. This guide will delve into the core applications of this compound, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Core Applications of this compound in Hypertension Research

The primary application of this compound in hypertension research is its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis for several key reasons:[3][4][5][6]

-

Minimization of Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. As this compound is chemically identical to Moxonidine, it co-elutes chromatographically and experiences the same matrix effects, allowing for accurate correction and reliable data.

-

Correction for Variability: this compound compensates for variations in sample preparation, such as extraction efficiency and injection volume, as well as fluctuations in instrument response.[4]

-

Enhanced Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method, which is crucial for pharmacokinetic and pharmacodynamic studies.[6]

Beyond its role as an internal standard, this compound can also be utilized in:

-

Pharmacokinetic (PK) Studies: To accurately determine key PK parameters of Moxonidine, such as absorption, distribution, metabolism, and excretion (ADME).[7]

-

Metabolic Profiling: To aid in the identification and quantification of Moxonidine metabolites by providing a stable reference point.

-

Bioequivalence Studies: To compare the bioavailability of different formulations of Moxonidine.

Quantitative Data Summary

The following tables summarize key quantitative data related to Moxonidine's pharmacokinetics and bioanalytical method validation. While specific data for this compound is not extensively published, the presented data for Moxonidine is derived from studies where a robust internal standard (often Clonidine, a structurally similar compound) was employed. The use of this compound would be expected to yield data with even higher precision and accuracy.

Table 1: Pharmacokinetic Parameters of Moxonidine in Humans

| Parameter | Value | Reference |

| Bioavailability | ~88% | [1][2][8] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [9][10] |

| Plasma Protein Binding | ~7% | [2][8] |

| Volume of Distribution (Vd) | 1.8 ± 0.4 L/kg | [1] |

| Elimination Half-life (t1/2) | 2.2 - 2.3 hours | [1][8] |

| Renal Clearance | 24.0 - 30.1 L/h | [9] |

| Total Clearance | ~35 L/h | |

| Major Route of Elimination | Renal (~90%) | [1][8][9] |

Table 2: Bioanalytical Method Validation Parameters for Moxonidine Quantification

This table presents typical validation parameters for an LC-MS/MS method for Moxonidine quantification, which would be applicable when using this compound as an internal standard.

| Parameter | Typical Range/Value |

| Linearity Range | 0.02 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL |

| Accuracy | 85-115% (100 ± 15%) |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

Experimental Protocols

This section outlines a detailed, synthesized protocol for the quantification of Moxonidine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[11][12][13]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.

-

Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Moxonidine: m/z 242.1 → 205.1 (quantifier), m/z 242.1 → 128.1 (qualifier)

-

This compound: m/z 246.1 → 209.1 (quantifier)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Signaling Pathway of Moxonidine

Caption: Moxonidine's mechanism of action in hypertension.

Experimental Workflow for Moxonidine Quantification

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. kup.at [kup.at]

- 3. scispace.com [scispace.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. researchgate.net [researchgate.net]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. [Development of a method for moxonidine quantification in blood and urine by high-performance liquid chromatography with tandem mass-selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Moxonidine-d4 in Metabolic Syndrome Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Metabolic Syndrome and the Rationale for Moxonidine-d4 Investigation

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. Core features include insulin resistance, visceral obesity, hypertension, and dyslipidemia. The sympathetic nervous system is often overactive in individuals with metabolic syndrome, contributing to the hypertensive state.

Moxonidine, a second-generation centrally acting antihypertensive agent, has shown promise in addressing multiple facets of metabolic syndrome.[1][2] It acts as a selective agonist for the imidazoline I1 receptors in the brainstem, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1][3] Beyond its antihypertensive effects, studies have indicated that moxonidine can improve insulin sensitivity and may have beneficial effects on glucose and lipid metabolism.[1][4][5]

The investigation of any therapeutic agent requires robust and precise analytical methods to understand its pharmacokinetic and pharmacodynamic profiles. This compound, a deuterated isotopologue of moxonidine, serves as a critical tool in this research. While not intended for therapeutic use itself, this compound is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).[4] The use of a stable isotope-labeled internal standard like this compound allows for accurate and precise measurement of moxonidine concentrations in biological matrices by correcting for variability in sample preparation and instrument response. This guide will delve into the role of this compound in facilitating the study of moxonidine for metabolic syndrome, detailing experimental protocols, summarizing key data, and illustrating the underlying mechanisms of action.

The Role of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable in drug discovery and development.[6][7][8][9] This isotopic substitution can lead to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at that specific molecular position.[7][8] This property is exploited to develop drugs with improved pharmacokinetic profiles.[7][10]

However, the primary application of commercially available deuterated compounds like this compound is in bioanalysis.[4] As an internal standard in LC-MS/MS assays, this compound co-elutes with the non-deuterated moxonidine but is distinguishable by its higher mass. This allows for precise quantification of the active drug in plasma, urine, and tissue samples, which is fundamental for pharmacokinetic and metabolism studies.

Mechanism of Action and Signaling Pathways of Moxonidine

Moxonidine's primary mechanism of action involves its selective agonism of imidazoline I1 receptors in the rostral ventrolateral medulla of the brainstem.[1][3] This action reduces sympathetic outflow, leading to decreased peripheral vascular resistance and a lowering of blood pressure.[1]

In the context of metabolic syndrome, moxonidine's effects extend beyond sympatholysis. It has been shown to interact with the insulin signaling pathway. Studies have demonstrated that moxonidine can lead to the phosphorylation of several key proteins in this cascade, including protein kinase B (PKB/Akt) and endothelial nitric oxide synthase (eNOS).[6] This suggests a potential mechanism for its observed improvements in insulin sensitivity and glucose metabolism.

Furthermore, moxonidine has been shown to modulate autophagy, a cellular process involved in the removal of damaged organelles and proteins, which is often impaired in metabolic diseases.[8]

Figure 1: Simplified signaling pathway of Moxonidine in relation to metabolic syndrome.

Experimental Protocols for Preclinical Studies

The investigation of moxonidine's efficacy in metabolic syndrome often employs animal models that mimic the human condition. This compound would be used as an internal standard in the analytical methods supporting these studies.

Animal Models of Metabolic Syndrome

-

Spontaneously Hypertensive Obese Rats (SHROB): This model exhibits hypertension, obesity, and insulin resistance, making it a relevant model for studying the multifaceted effects of moxonidine.

-

Zucker Diabetic Fatty (ZDF) Rats: These rats develop obesity, hyperglycemia, hyperlipidemia, and insulin resistance, closely mimicking type 2 diabetes within the context of metabolic syndrome.[11]

-

High-Fructose Diet-Induced Metabolic Syndrome: Feeding rodents a diet rich in fructose can induce many features of metabolic syndrome, including insulin resistance, hypertension, and dyslipidemia.

Quantification of Moxonidine using this compound

A typical experimental workflow for quantifying moxonidine in plasma samples from animal studies would involve the following steps:

Figure 2: Experimental workflow for the quantification of Moxonidine using this compound.

Protocol for LC-MS/MS Quantification:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected moxonidine levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Moxonidine: Q1/Q3 (e.g., m/z 242.1 -> 206.1)

-

This compound: Q1/Q3 (e.g., m/z 246.1 -> 210.1)

-

-

Data Presentation: Summary of Moxonidine's Effects in Metabolic Syndrome

The following tables summarize quantitative data from various preclinical and clinical studies on moxonidine in the context of metabolic syndrome.

Table 1: Effects of Moxonidine on Metabolic Parameters in Animal Models

| Animal Model | Treatment | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Reference |

| SHROB Rats | Moxonidine | - | - | ↓ 49% | [7] |

| ZDF Rats | Moxonidine (10 mg/kg/day) | 4 weeks | ↓ (prevented increase) | Prevented decrease | [11] |

Table 2: Effects of Moxonidine on Hemodynamic and Metabolic Parameters in Humans with Metabolic Syndrome

| Study Population | Treatment | Duration | Change in Systolic BP | Change in Diastolic BP | Change in Body Weight | Change in Fasting Glucose | Change in Triglycerides | Reference |

| Hypertensive, overweight/obese patients | Moxonidine | 8 weeks | ↓ from 168 to 141 mmHg | ↓ from 97 to 83 mmHg | ↓ 1.4 kg | - | - | [12] |

| Patients with mild hypertension and metabolic syndrome | Moxonidine + hypocaloric diet | 3 months | Significant ↓ | Significant ↓ | - | Significant ↓ | Significant ↓ | [10][13] |

| Postmenopausal women with hypertension and MS | Moxonidine (400-600 µ g/day ) | 12 weeks | - | - | ↓ | - | - | [4] |

| Patients with metabolic syndrome | Moxonidine (add-on therapy) | 6 months | Highly significant ↓ | Highly significant ↓ | Highly significant ↓ | Highly significant ↓ | Highly significant ↓ | [14] |

Conclusion

Moxonidine presents a promising therapeutic option for individuals with metabolic syndrome due to its dual action of lowering blood pressure and improving metabolic parameters. The use of this compound is integral to the rigorous preclinical and clinical research required to fully elucidate the pharmacokinetic and pharmacodynamic properties of moxonidine. As a stable isotope-labeled internal standard, this compound ensures the accuracy and precision of bioanalytical methods, thereby providing a solid foundation for the continued investigation of moxonidine in this patient population. Future research, enabled by such robust analytical techniques, will further clarify the long-term benefits and optimal use of moxonidine in the management of metabolic syndrome.

References

- 1. Moxonidine - Wikipedia [en.wikipedia.org]

- 2. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated Compounds [simsonpharma.com]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Metabolic and hemodynamic effects of moxonidine in the Zucker diabetic fatty rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of moxonidine on endothelial dysfunction in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [The efficacy and safety of moxonidine in patients with metabolic syndrome (the O.B.E.Z.I.T.A. trial)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Moxonidine-d4: A Technical Guide for Researchers

For Research Use Only. Not for diagnostic or therapeutic use.

This guide provides a comprehensive overview of the safety and handling guidelines for Moxonidine-d4, a deuterated isotopologue of the centrally acting antihypertensive agent, Moxonidine.[1] this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, and for quantitative analysis by mass spectrometry. While specific safety and toxicity data for this compound are limited, the guidelines for its non-labeled counterpart, Moxonidine, are considered directly applicable due to the negligible impact of deuterium substitution on its fundamental chemical properties and biological activity.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Moxonidine. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analyses.

| Property | Value |

| Chemical Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine |

| Molecular Formula | C₉H₈D₄ClN₅O |

| Molecular Weight | 245.70 g/mol |

| CAS Number | 1794811-52-1 |

| Appearance | Solid (form may vary) |

| Solubility | Slightly soluble in water and methanol |

| Storage | Store at 2-8°C in a refrigerator.[2] Keep container tightly closed in a dry and well-ventilated place. |

Hazard Identification and Safety Precautions

Moxonidine is classified as toxic if swallowed and is toxic to aquatic life with long-lasting effects.[3] Therefore, this compound should be handled with caution, and appropriate personal protective equipment (PPE) must be worn at all times.

| Hazard | Description | Precautionary Statement |

| Acute Oral Toxicity | Toxic if swallowed.[3] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P330: Rinse mouth. |

| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment. P391: Collect spillage. |

| Eye Contact | May cause eye irritation. | Wear safety glasses with side-shields. |

| Skin Contact | May cause skin irritation. | Wear protective gloves. |

| Inhalation | May be harmful if inhaled. | Avoid breathing dust. Use in a well-ventilated area or under a fume hood. |

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2][4]

-

If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor if irritation persists.[4]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

Spills and Disposal

Spill Management: In case of a spill, avoid dust formation.[2][4] Wear appropriate PPE and sweep up the material. Place the spilled material into a suitable, labeled container for disposal.[2]

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not allow the chemical to enter drains, as it is toxic to aquatic life.[4]

Toxicological Information

While specific toxicological data for this compound is not available, the data for Moxonidine provides a reliable reference.

| Toxicity Data | Value | Species |

| Acute Oral LD50 | 100 mg/kg | Rat[5] |

| Intraperitoneal TDLO | 0.5 mg/kg | Rat |

| Oral TDLO | 780 ml/kg/39W (intermittent) | Human |

Mechanism of Action

Moxonidine acts as a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[6][7][8] This agonistic activity inhibits sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[6] Moxonidine has a lower affinity for α2-adrenergic receptors, which is associated with a more favorable side-effect profile compared to older centrally acting antihypertensives.[6][8]

Experimental Protocols

This compound is commonly used as an internal standard for the quantification of Moxonidine in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Below is a representative protocol.

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for the extraction of Moxonidine and this compound from plasma samples prior to HPLC-MS analysis.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette a known volume (e.g., 200 µL) of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each plasma sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the plasma volume), to each tube.

-

Vortexing: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method for Moxonidine Analysis

This is a general HPLC method that can be adapted for the analysis of Moxonidine.

-

HPLC System: An Agilent 1200 series or equivalent.[9]

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a specific ratio and pH.[9][10] For example, acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[9]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 10-20 µL).

-

Detection: For quantitative analysis using this compound, a mass spectrometer is the detector of choice. UV detection can also be used, with a wavelength set to approximately 255 nm.[9]

This technical guide is intended to provide essential safety and handling information for researchers working with this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional safety protocols.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. scribd.com [scribd.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]

- 6. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF MOXONIDINE AND HYDROCHLOROTHIAZIDE IN BULK DRUG AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]

Delving into the Analytical Landscape of Moxonidine-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical certification of reference standards is paramount. This guide provides an in-depth interpretation of a typical Certificate of Analysis (CoA) for Moxonidine-d4, a deuterated analog of the antihypertensive drug Moxonidine. By examining the quantitative data and the underlying experimental protocols, this document aims to equip the reader with the knowledge to critically evaluate and effectively utilize such a crucial document in their research and development endeavors.

Quantitative Data Summary

A Certificate of Analysis for a reference standard like this compound provides critical data on its identity, purity, and other key characteristics. The following tables summarize the kind of quantitative information typically found in such a document.

Table 1: Identification and General Properties

| Test | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | 1794811-52-1 | 1794811-52-1[1][2] |

| Molecular Formula | C₉H₈D₄ClN₅O | C₉H₈D₄ClN₅O[2] |

| Molecular Weight | 245.70 g/mol | 245.70 g/mol [2] |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity (d4) | Mass Spectrometry | ≥ 99% | 99.6% |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Related Impurities | HPLC-UV | Individual impurity ≤ 0.5% | Conforms |

| Total impurities ≤ 1.0% |

Table 3: Spectroscopic and Physical Data

| Test | Method | Specification | Result |

| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |

| Melting Point | Melting Point Apparatus | Report Value | 215-218 °C |

Experimental Protocols

The validity and reliability of the data presented in a Certificate of Analysis are contingent upon the robustness of the experimental methodologies employed. Below are detailed protocols for the key experiments typically cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

-

Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.

-

Stationary Phase: A Zorbax RX-SIL column (250 mm x 4.6 mm, 5 µm particle size) is often used for the analysis of Moxonidine and its impurities.[3][4]

-

Mobile Phase: A mixture of acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in a ratio of 80:20 (v/v).[3][4]

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase at a known concentration. The solution is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of this compound to confirm its identity.

-

Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Moxonidine, as well as other isotopic variants (d1, d2, d3), are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are analyzed and compared to the expected spectrum for the this compound structure to ensure they are consistent. The absence or significant reduction of signals at specific positions confirms the deuterium labeling.

Visualizing Key Processes

To further aid in the understanding of the context and application of a Certificate of Analysis, the following diagrams illustrate a typical CoA workflow and the signaling pathway of Moxonidine.

Caption: A generalized workflow for the generation of a Certificate of Analysis.

Moxonidine primarily exerts its antihypertensive effects through its action on imidazoline receptors.[5][6] The following diagram illustrates this signaling pathway.

Caption: The signaling pathway of Moxonidine's antihypertensive action.

References

- 1. This compound | CAS 1794811-52-1 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Moxonidine? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to Moxonidine-d4: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moxonidine-d4, a deuterated analog of the antihypertensive drug Moxonidine. This document details its chemical properties, outlines a plausible synthetic route, and describes its application in bioanalytical methodologies. Furthermore, it delves into the signaling pathways influenced by Moxonidine, offering researchers a thorough understanding of its mechanism of action.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Moxonidine, primarily utilized as an internal standard in quantitative bioanalytical studies. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine |

| CAS Number | 1794811-52-1[1] |

| Molecular Formula | C₉H₈D₄ClN₅O |

| Molecular Weight | 245.70 g/mol [2] |

Synthesis of this compound

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on the established synthesis of Moxonidine and common deuteration techniques. The key step involves the introduction of deuterium atoms into the imidazoline ring of a suitable precursor.

A potential synthetic pathway is outlined below. This process would start from a deuterated ethylenediamine precursor.

References

An In-Depth Technical Guide on the Solubility of Moxonidine-d4 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Moxonidine-d4 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document outlines the available solubility data, details common experimental methodologies for solubility determination, and presents a relevant biological pathway for context.

Introduction to this compound

This compound is a deuterated form of Moxonidine, a second-generation centrally acting antihypertensive agent.[1][2] It acts as a selective agonist for the imidazoline receptor subtype 1 (I1), which distinguishes it from older antihypertensives that interact more strongly with α2-adrenergic receptors.[1] This selectivity is thought to contribute to its favorable side-effect profile.[3] Deuterated standards like this compound are crucial for analytical and pharmacokinetic studies, offering a distinct mass for use in mass spectrometry-based detection methods.

Solubility of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the solubility of its non-deuterated counterpart, Moxonidine, provides a strong and reliable estimate due to the negligible impact of deuterium substitution on physicochemical properties such as solubility.

Table 1: Solubility of Moxonidine in Various Solvents

| Solvent | Solubility | Classification |

| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | Soluble |

| Dimethylformamide (DMF) | ~ 20 mg/mL | Soluble |

| Ethanol | ~ 10 mg/mL | Soluble |

| Methanol | Sparingly Soluble | - |

| Methylene Chloride | Slightly Soluble | - |

| Acetonitrile | Very Slightly Soluble | - |

| Water | Insoluble (<1 mg/mL) | Insoluble |

Data for Moxonidine is used as a proxy for this compound.[3][4][5][6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug development.[7][8] The following protocols describe common methods used to ascertain the solubility of pharmaceutical compounds like this compound.

3.1. Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a compound.[7]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

-

Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a shaker bath at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is then subjected to phase separation to remove the undissolved solid. This can be achieved through centrifugation or filtration.[9] Care must be taken to avoid precipitation or further dissolution during this step.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or UV-Vis spectrophotometry.[1][9]

-

Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

3.2. Kinetic Solubility Assessment

Kinetic solubility testing measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[8] This method is often used in early drug discovery for high-throughput screening.[8]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

-

Stock Solution: A high-concentration stock solution of this compound is prepared in a suitable organic solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted into an aqueous buffer system.

-

Precipitation Monitoring: The solutions are monitored for the formation of a precipitate over a defined period.

-

Detection: The point of precipitation is often determined by measuring the turbidity of the solutions using nephelometry or light scattering techniques.[10]

-

Analysis: The kinetic solubility is reported as the concentration of the compound in the well just before precipitation is observed.

Biological Context: Moxonidine Signaling Pathway

Moxonidine exerts its antihypertensive effects primarily through its action on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[3]

Signaling Pathway:

Caption: Simplified Signaling Pathway of Moxonidine.

This pathway illustrates that the binding of Moxonidine to I1-imidazoline receptors leads to a reduction in sympathetic nerve activity, which in turn results in a decrease in blood pressure.

Conclusion

While specific solubility data for this compound is limited, the data available for Moxonidine serves as a reliable guide for researchers. The choice of an appropriate organic solvent is critical for the preparation of stock solutions for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the accurate determination of the solubility of this compound and similar pharmaceutical compounds. Understanding the solubility characteristics is fundamental for formulation development, analytical method development, and ensuring the reliability of experimental results.

References

- 1. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Moxonidine | 75438-57-2 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Moxonidine CAS#: 75438-57-2 [m.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

Methodological & Application

Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Moxonidine in Human Plasma Using Moxonidine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction